molecular formula C18H18N4O2S B2434537 N-(4,5-dimethylthiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide CAS No. 1235639-23-2

N-(4,5-dimethylthiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Cat. No.: B2434537
CAS No.: 1235639-23-2
M. Wt: 354.43
InChI Key: XOPRCEAIJLOSQC-UHFFFAOYSA-N
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Description

N-(4,5-dimethylthiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Experimental and Theoretical Studies of Benzothiazole Derivatives as Corrosion Inhibitors : Benzothiazole derivatives have been synthesized and investigated for their corrosion inhibiting effects against steel in acidic solutions. These inhibitors demonstrate high efficiency and stability, offering a potential application for protecting metal surfaces in corrosive environments (Hu et al., 2016).

Cell Growth Assays

Use of an Aqueous Soluble Tetrazolium/Formazan Assay for Cell Growth Assays in Culture : A new tetrazolium analog has been evaluated as a substitute for the traditional MTT assay in cell growth determination, showing that it produces a water-soluble formazan product. This assay could be beneficial for various biological and medical research applications, including drug discovery and cytotoxicity testing (Cory et al., 1991).

Antidepressant Potential

3,4-Diphenyl-1H-pyrazole-1-propanamine Antidepressants : A study on N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine and its isomeric compounds has shown potential antidepressant effects with reduced side effects, indicating a possible research path for developing new antidepressant drugs (Bailey et al., 1985).

Antiepileptic Activity

Novel Limonene and Citral Based 2,5-Disubstituted-1,3,4-Oxadiazoles : Synthesized compounds have been investigated for anticonvulsant activities, with some showing significant potential. This research could contribute to the development of new treatments for epilepsy (Rajak et al., 2013).

Neurokinin-1 Receptor Antagonists

An Orally Active, Water-Soluble Neurokinin-1 Receptor Antagonist : A high-affinity, orally active antagonist suitable for clinical administration has been developed, showing efficacy in pre-clinical tests relevant to depression and emesis. This suggests its potential utility in research related to neurological disorders (Harrison et al., 2001).

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-11-13(3)25-18(19-11)20-17(24)12(2)22-16(23)10-9-15(21-22)14-7-5-4-6-8-14/h4-10,12H,1-3H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPRCEAIJLOSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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